Gimatecan represents a novel oral camptothecin analog with superior antitumor efficacy compared to existing topoisomerase I inhibitors like irinotecan. This lipophilic camptothecin derivative exhibits enhanced cellular penetration and prolonged target engagement due to strategic molecular modifications that address limitations of earlier compounds in this class. Through its potent inhibition of topoisomerase I, this compound induces DNA damage, S-phase arrest, and apoptosis in cancer cells, demonstrating particular promise in preclinical models of esophageal squamous cell carcinoma and other solid tumors. Its favorable pharmacokinetic profile and oral bioavailability position it as a valuable candidate for further clinical development in oncology therapeutics, especially for malignancies with limited treatment options.
This compound is a lipophilic camptothecin analog specifically engineered to overcome the limitations of earlier topoisomerase I inhibitors. The compound features several critical structural modifications that enhance its therapeutic potential:
The strategic molecular design follows quantitative structure-activity relationship (QSAR) principles, where systematic alterations to the core camptothecin structure have optimized its binding affinity for the topoisomerase I-DNA complex and enhanced its pharmacokinetic properties [1].
The development of this compound exemplifies rational drug design based on thorough understanding of SAR principles:
Table: Key Structural Modifications in this compound Versus Conventional Camptothecins
| Structural Feature | Conventional Camptothecins | This compound | Impact on Drug Properties |
|---|---|---|---|
| C-7 substituent | Often hydrophilic groups | Lipophilic side chain | Enhanced cellular uptake and retention |
| Lactone ring stability | Easily hydrolyzed in plasma | Stabilized configuration | Prolonged half-life, reduced inactivation |
| Administration route | Typically intravenous | Oral | Improved patient convenience and compliance |
| Drug-target complex stability | Rapid reversal | Prolonged stabilization | Enhanced DNA damage and cytotoxicity |
Topoisomerase I (TOP1) is a crucial nuclear enzyme that regulates DNA topology by creating transient single-strand breaks in DNA, allowing controlled rotation and relief of torsional stress during replication and transcription. The normal catalytic cycle involves:
This normal cycle is essential for DNA replication, transcription, and chromatin remodeling processes in rapidly dividing cells, making topoisomerase I an attractive anticancer target.
This compound functions as a topoisomerase I poison by selectively stabilizing the transient covalent complex between topoisomerase I and DNA:
This dual mechanism of action – both stabilizing the cleavage complex and suppressing enzyme function – distinguishes this compound from some earlier topoisomerase I inhibitors and contributes to its enhanced potency.
Schematic of this compound's Mechanism in Trapping TOP1-DNA Cleavage Complexes
This compound treatment triggers a comprehensive DNA damage response through multiple signaling pathways:
This coordinated DNA damage response represents the cell's attempt to manage the catastrophic DNA lesions induced by this compound-stabilized topoisomerase I complexes.
The DNA damage signaling initiated by this compound ultimately triggers cell cycle arrest and programmed cell death:
Table: DNA Damage Response Proteins Activated by this compound Treatment
| Protein | Role in DNA Damage Response | Change with this compound | Experimental Evidence |
|---|---|---|---|
| γ-H2AX | Marker of double-strand breaks | Strong increase | Western blot, immunofluorescence |
| p-ATM | DNA damage sensor kinase | Phosphorylation increase | Western blot |
| p-ATR | Replication stress sensor | Phosphorylation increase | Western blot |
| p-CHK1 | S/G2 checkpoint transducer | Phosphorylation increase | Western blot |
| p-CHK2 | G1 checkpoint transducer | Phosphorylation increase | Western blot |
| p-p53 | Apoptosis and cell cycle regulator | Phosphorylation increase | Western blot |
| p-BRCA1 | DNA repair mediator | Phosphorylation increase | Western blot |
This compound demonstrates exceptional potency in suppressing cancer cell proliferation across multiple cell lines:
This remarkable in vitro potency underscores the successful optimization of the camptothecin scaffold through strategic molecular modifications.
Preclinical studies using xenograft models demonstrate compelling in vivo activity:
Table: Comparative Efficacy of this compound Versus Irinotecan in ESCC Models
| Model Type | Specific Model | This compound TGI | Irinotecan TGI | P-value |
|---|---|---|---|---|
| PDX | PDX1 | 94% | Not tested | <0.01 |
| PDX | PDX2 | 136% | Not tested | <0.01 |
| PDX | PDX3 | 112% | Not tested | <0.01 |
| PDX | PDX6 | 101% | 74% | <0.05 |
| PDX | PDX7 | 94% | 73% | 0.08 |
| Cell line | KYSE-450 | 90% | 52% | <0.05 |
| Cell line | Eca-109 | 89% | 66% | 0.06 |
Purpose: To directly assess the inhibitory effect of this compound on topoisomerase I catalytic function.
Methodology:
Interpretation: Supercoiled DNA migration indicates inhibition of topoisomerase I relaxation activity, while relaxed DNA forms indicate functional enzyme. This compound shows complete inhibition of DNA relaxation at 40 nM, while irinotecan requires approximately 1000-fold higher concentrations for equivalent effects [1].
Purpose: To evaluate activation of DNA damage signaling pathways following this compound treatment.
Methodology:
Interpretation: Dose-dependent increases in phosphorylation of these DNA damage markers indicate activation of cellular damage response. This compound shows robust activation at nanomolar concentrations, while irinotecan requires micromolar concentrations for similar effects [1].
Purpose: To determine the effects of this compound on cell cycle progression and programmed cell death.
Cell Cycle Analysis Protocol:
Apoptosis Analysis Protocol:
Western Blot for Apoptotic Markers:
Interpretation: this compound treatment results in S-phase accumulation and dose-dependent apoptosis induction, accompanied by pro-apoptotic protein modulation [1].
This compound represents a significant advancement in topoisomerase I-targeted cancer therapy, addressing key limitations of earlier camptothecin analogs through strategic molecular design. Its lipophilic character enhances cellular penetration and oral bioavailability, while maintaining potent enzyme inhibition and effective complex stabilization. The comprehensive activation of DNA damage response pathways, induction of S-phase arrest, and engagement of mitochondrial apoptosis mechanisms provide a solid mechanistic foundation for its robust antitumor efficacy observed in preclinical models.
The superior potency compared to irinotecan, demonstrated across both in vitro and in vivo models, highlights its potential clinical value, particularly for malignancies like esophageal squamous cell carcinoma where treatment options remain limited. Future research directions should include:
The following diagram illustrates the core mechanism by which Gimatecan stabilizes the Topo I-DNA cleavable complex and triggers subsequent cytotoxic events.
This compound exerts its effects through a multi-step process during the S-phase of the cell cycle [1]:
This compound demonstrates superior potency and efficacy compared to other camptothecins like irinotecan across various cancer models.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [3]
| Cell Line | This compound IC₅₀ (nM) | Irinotecan IC₅₀ (nM) |
|---|---|---|
| EC-109 | 4.9 ± 0.47 | 8,140 ± 366 |
| KYSE-450 | 12.5 ± 0.61 | 11,390 ± 632 |
| KYSE-140 | 39.6 ± 0.32 | 37,680 ± 521 |
| TE-1 | 14.3 ± 0.45 | 15,120 ± 422 |
Table 2: In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models [3] [4]
| Cancer Type | Model | This compound TGI | Irinotecan TGI |
|---|---|---|---|
| Esophageal (ESCC) | PDX1 | 94% | Not Tested |
| Esophageal (ESCC) | PDX6 | 101% | 74% |
| Gastric (GC) | GC-PDX1 | 67.3% | 44.8% |
| Gastric (GC) | GC-PDX2 | 85.4% | 56.7% |
Abbreviations: TGI, Tumor Growth Inhibition.
To investigate this compound's mechanism, several standard experimental approaches are used.
Table 3: Summary of Key Experimental Methodologies
| Assay | Purpose | Key Details from Protocols |
|---|---|---|
| DNA Relaxation Assay [3] | To visualize inhibition of Topo I enzyme activity. | - Procedure: Incubate plasmid DNA with Topo I and drug. This compound inhibits relaxation, resulting in more supercoiled DNA on agarose gel versus relaxed DNA in controls. |
| Western Blotting [3] [4] | To detect protein expression and DNA damage markers. | - Targets: Topo I, p-ATM, p-ATR, γ-H2AX, p-CHK1, p-CHK2, cleaved caspase-3. - Sample Prep: Extract protein from cell lines or xenograft tissues. |
| Flow Cytometry [3] [1] | To analyze cell cycle distribution and apoptosis. | - Cell Cycle: Cells fixed, stained with PI, analyzed for DNA content. This compound induces S-phase arrest. [3] [1] - Apoptosis: Cells stained with Annexin V/PI to detect phosphatidylserine externalization. [4] |
| Immunohistochemistry (IHC) [4] | To assess cell proliferation and marker expression in tumor tissues. | - Target: Ki-67, a proliferation marker. - Scoring: Interpreted by pathologists; lower Ki-67 indicates reduced proliferation. |
This compound's chemical design confers significant pharmacological benefits over older camptothecins:
This compound represents a significant advancement in the camptothecin class, with a well-defined mechanism, compelling preclinical data, and a profile conducive to oral therapy. Its continued development is focused on leveraging its unique properties for improved cancer treatment outcomes.
| Feature | Observation / Quantitative Data | Context / Comparison |
|---|---|---|
| Uptake Mechanism | Passive diffusion (inferred from high lipophilicity); not a substrate for efflux pumps [1] | Contrasts with topotecan and SN-38, which are substrates for efflux pumps like ABCG2 [1]. |
| Intracellular Accumulation | Lower overall accumulation than topotecan and SN-38 in neuroblastoma cell lines [2] | Despite lower accumulation, it showed superior cytotoxicity [2]. |
| Intracellular Target Engagement | Forms more stable ternary complexes (drug-Topo I-DNA); induces a higher number of DNA strand breaks [2] | In neuroblastoma cells, gimatecan caused more DNA damage (Comet assay) than SN38 and topotecan at equal concentrations [2]. |
| Cellular Potency (IC50) | Nanomolar range (e.g., 4.9 - 39.6 nM in ESCC cells) [3] | Consistently more potent than irinotecan (IC50 in micromolar range) [3]. Similar superior potency was shown in gastric cancer cells [4]. |
This compound's high activity despite lower accumulation is attributed to its efficient engagement with the target DNA-topoisomerase I complex and prolonged retention within cells.
This compound's intracellular mechanism from uptake to apoptosis
For researchers aiming to investigate this compound's cellular uptake and mechanisms, here are core methodologies derived from the cited literature.
Experimental workflow for studying this compound's cellular effects
| Pharmacokinetic Parameter | Findings and Relationship with AGP |
|---|---|
| Lactone Form Stability | >85% of this compound in plasma remains in the active lactone form [1]. |
| Inter-Patient Variability (AUC) | AUC0-24 normalized per dose ranged from 194 to 2909 ng·h/mL per mg/m², indicating very high variability [1]. |
| Key Predictors of Exposure | Multivariate analysis identified daily dose (p<0.0001) and AGP plasma levels (p<0.0001) as the main predictors of drug exposure (AUC), explaining 85% of the deviance [1]. |
| Elimination Half-Life | 77.1 ± 29.6 hours, leading to a 3 to 6-fold accumulation after multiple daily doses [1]. |
The relationship between AGP and this compound is complex. The following diagram outlines the key concepts and evidence that link elevated AGP to increased this compound plasma levels.
Research insights into AGP-Gimatecan interaction
Beyond the correlation, researchers performed additional preclinical experiments to understand the underlying mechanism [1] [2]:
For researchers developing drugs like this compound, these findings have several critical implications:
The table below summarizes the key quantitative data available for gimatecan.
| Parameter | Reported Value | Context / Conditions |
|---|---|---|
| Apparent Plasma Half-life (Mean ± SD) | 77 ± 37 hours [1] | Patients with advanced solid tumors, following oral weekly dosing. |
| Plasma Lactone Form | Almost 100% [1] | Exists in plasma almost entirely as the pharmacologically active intact lactone. |
| Mean Peak Plasma Concentration (Ctrough) | 15 ± 18 ng/mL [1] | Measured 7 days after dosing at the Maximum Tolerated Dose (MTD). |
| IC₅₀ (ESCC cell lines) | 4.9 nM to 39.6 nM [2] | In vitro anti-proliferation activity against esophageal squamous cell carcinoma. |
| IC₅₀ (Irinotecan in ESCC) | 8.1 μM to 37.7 μM [2] | Provided for comparison, showing this compound's significantly higher potency. |
| In Vivo Efficacy (TGI in PDX models) | 81% to 136% [2] | Tumor Growth Inhibition in various patient-derived xenograft models of esophageal cancer. |
The data in the table above was generated using the following standardized experimental methods.
The following diagram illustrates the workflow of the phase I clinical trial that established the foundational pharmacokinetic data for this compound.
Phase I clinical trial workflow and key PK findings for this compound.
Since the core information on tissue distribution is not available in the current search results, you can:
Gimatecan is a novel, oral lipophilic camptothecin analog that acts as a potent topoisomerase I (Topo I) inhibitor. It demonstrates superior antitumor efficacy compared to older analogs like irinotecan, owing to its rapid cellular uptake, enhanced accumulation, and ability to produce strong and persistent DNA cleavages [1] [2]. The following notes and protocols synthesize methodologies from recent studies investigating this compound across various cancer types.
The table below summarizes half-maximal inhibitory concentration (IC₅₀) values of this compound from various studies, providing a reference for its potency across different cancer cell lines.
Table 1: Summary of this compound In Vitro Cytotoxicity (IC₅₀ Values)
| Cancer Type | Cell Lines Tested | IC₅₀ Range / Values | Key Comparative Findings | Citation |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | EC-109, KYSE450, KYSE-140, KYSE-510, TE-1, TE-10 | 4.9 ± 0.47 nM to 39.6 ± 0.32 nM | Significantly lower (more potent) than irinotecan (IC₅₀: 8.14 - 37.68 µM). Inhibited cell proliferation in a dose-dependent manner at nanomolar concentrations. | [1] |
| Hepatocellular Carcinoma (HCC) | A panel of 11 cell lines (e.g., HCCLM3, Hep-G2, Huh-7) | 12.1 nM to 1085.0 nM | Inhibited proliferation in a dose-dependent manner after 72 hours of treatment. | [3] [4] [5] |
| Gastric Cancer (GC) | SNU-1, HGC27, MGC803, NCI-N87 | -- | Inhibited proliferation in a dose- and time-dependent manner. Exhibited greater inhibitory effects and higher apoptosis induction than irinotecan. | [6] |
The following protocol is a consolidated methodology adapted from the cited studies, particularly the work on ESCC and HCC cells [1] [3].
1. Reagent Preparation
2. Cell Seeding and Treatment
3. Incubation and Viability Measurement
4. Data Analysis
% Cell Viability = (Signal_{Drug} - Signal_{Blank}) / (Signal_{Control} - Signal_{Blank}) * 100.The following diagram illustrates the core experimental workflow.
Beyond IC₅₀ determination, you can investigate this compound's mechanism of action with these assays.
1. Western Blotting for Mechanism Confirmation
2. Flow Cytometry for Cell Cycle and Apoptosis
The diagram below summarizes the key mechanistic pathways of this compound you can investigate.
Introduction Gimatecan is a novel oral lipophilic camptothecin analog. Its modification with lipophilic chains enhances cellular uptake and stabilizes its interaction with intracellular targets [1]. Patient-Derived Xenograft (PDX) models are created by implanting patient tumor tissues into immunodeficient mice, which faithfully recapitulate the genetic and phenotypic characteristics of the original human tumors, providing a highly relevant platform for preclinical drug evaluation [2] [3] [4].
Antitumor Efficacy of this compound in ESCC PDX Models Research shows that this compound significantly suppresses tumor growth in ESCC PDX models, with its effects surpassing those of the existing camptothecin drug, irinotecan [1].
Table 1: In Vivo Antitumor Efficacy of this compound in ESCC Models
| Model Type | Example Model | Tumor Growth Inhibition (TGI) with this compound | TGI with Irinotecan | Significance (p-value) |
|---|---|---|---|---|
| PDX Models | PDX1 | 94% | Not Tested | < 0.01 [1] |
| PDX Models | PDX6 | 101% | 74% | < 0.05 [1] |
| Cell Line-Derived Xenograft | KYSE-450 | 90% | 52% | < 0.05 [1] |
Table 2: In Vitro Cytotoxic Activity (IC50) in ESCC Cell Lines
| Drug | IC50 Range | Notes |
|---|---|---|
| This compound | 4.9 ± 0.47 nM to 39.6 ± 0.32 nM | Dose-dependent inhibition at nanomolar concentrations [1] |
| Irinotecan | 8,140 ± 366 nM to 37,680 ± 521 nM | Micromolar concentration required for similar effect [1] |
Mechanism of Action this compound exerts its potent antitumor effect through a multi-faceted mechanism in ESCC models [1]:
The diagram below illustrates this mechanism and the experimental workflow for validating it in PDX models.
This protocol outlines the key steps for evaluating this compound using ESCC PDX models, from model establishment to final analysis [1] [2] [4].
1. PDX Model Establishment
2. In Vivo Drug Efficacy Study
3. Ex Vivo Molecular Analysis Upon study completion, harvest tumors for mechanistic analysis:
This compound demonstrates robust antitumor efficacy in biologically relevant ESCC PDX models, underscoring its potential as a novel therapeutic candidate. The provided protocol offers a validated framework for researchers to screen this promising agent, contributing to the advancement of new treatment strategies for esophageal squamous cell carcinoma.
| Study Schedule | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Toxicities | Pharmacokinetic Highlights |
|---|---|---|---|---|
| Once Weekly (3 of 4 weeks) [1] | Oral, once weekly for 3 weeks, then 1 week rest | 2.40 mg/m² per week [1] | Anemia, fatigue, neutropenia, nausea, vomiting [1] | Half-life: 77 ± 37 hours [1]. High plasma levels of active lactone form; sustained exposure. [1] |
| Daily for 5 Days (1, 2, or 3 weeks) [2] | Oral, daily for 5 days per week, for 1, 2, or 3 weeks | Not specified in available results | Not specified in available results | Half-life: 77.1 ± 29.6 hours [3]. Accumulation: Cmax and AUC rose 3-6 fold after multiple dosing [2] [3]. |
The following details the key methodologies from the clinical studies referenced in the tables, which are essential for designing further research.
This methodology was used to establish the MTD and DLT for a weekly schedule [1].
This study provided a detailed analysis of this compound's PK across multiple daily schedules [2] [3].
The diagram below illustrates the workflow and key relationships investigated in these pharmacokinetic studies.
This compound (7-[(E)-tert-butyloxyminomethyl]-camptothecin) is a novel, orally bioavailable camptothecin analog that functions as a potent topoisomerase I (Topo I) inhibitor with demonstrated antitumor efficacy across various cancer types, including hepatocellular carcinoma, esophageal squamous cell carcinoma, and ovarian cancer. [1] [2] [3] Unlike earlier camptothecins such as irinotecan and topotecan, this compound possesses enhanced lipophilicity that facilitates improved cellular uptake and accumulation, resulting in more stable drug-enzyme-DNA complexes and superior therapeutic indices in preclinical models. [2] [3] The compound's chemical structure features a lipophilic substitution at position C-7, which enhances membrane permeability and stabilizes the lactone ring, circumventing a significant limitation of earlier camptothecins. [2] [3]
This compound exerts its cytotoxic effects by stabilizing the covalent Topo I-DNA complex, converting transient Topo I-mediated DNA single-strand breaks into permanent double-strand breaks when replication forks collide with these stabilized complexes during DNA synthesis. [2] This mechanism results in potent DNA damage that preferentially targets proliferating cells, particularly cancer cells with high replication rates. The comet assay (single-cell gel electrophoresis) provides a sensitive method for quantifying this DNA damage at the individual cell level, offering advantages over other genotoxicity tests in its ability to detect multiple DNA lesions including single-strand breaks, double-strand breaks, and alkali-labile sites with high sensitivity. [4] [5] [6] This protocol details the application of the comet assay for assessing DNA damage induced by this compound in both in vitro and ex vivo models, enabling researchers in drug development to quantitatively evaluate the genotoxic properties of this promising chemotherapeutic agent.
This compound demonstrates several superior pharmacological properties compared to earlier camptothecin analogs. Its lipophilic nature enables rapid cellular uptake and enhanced accumulation, while its chemical stability maintains >85% of the drug in the active lactone form in plasma, significantly higher than other camptothecins. [3] Additionally, this compound avoids recognition by efflux pumps like ABCG2, which often confer resistance to other Topo I inhibitors such as topotecan and irinotecan, potentially broadening its efficacy against multidrug-resistant tumors. [1] [3]
Table 1: Key Properties of this compound in Comparison to Other Camptothecins
| Property | This compound | Irinotecan | Topotecan |
|---|---|---|---|
| Administration Route | Oral | Intravenous | Intravenous/Oral |
| Lactone Stability in Plasma | >85% | ~30-40% | ~50% |
| Efflux Pump Substrate | No | Yes (ABCB1) | Yes (ABCG2) |
| IC₅₀ Range in ESCC Cells | 4.9-39.6 nM | 8.1-37.7 μM | - |
| Half-Life | 77 ± 29.6 hours | 6-12 hours | 2-4 hours |
This compound potently inhibits Topo I function through a multi-faceted mechanism. First, it suppresses Topo I catalytic activity by stabilizing the cleavable complex, as demonstrated by DNA relaxation assays showing persistent supercoiled DNA in this compound-treated cells. [2] Second, this compound treatment leads to reduced Topo I protein expression in cancer cells, further enhancing its inhibitory effects. [2] These actions result in persistent DNA single-strand breaks that convert to double-strand breaks during DNA replication, triggering a comprehensive DNA damage response characterized by phosphorylation of key mediators including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. [2]
The DNA damage induced by this compound initiates cell cycle arrest at S-phase, evidenced by increased expression of p21WAF1/CIP1 and decreased expression of CDK2 and cyclin A. [2] Subsequently, cells undergo mitochondrial-mediated apoptosis characterized by increased Bax, cleaved caspase-3, and cleaved caspase-9, with concurrent decreased Bcl-2 expression. [2] In vitro studies have demonstrated this compound's potent cytotoxicity across multiple cancer cell lines, with IC₅₀ values ranging from 12.1-1085.0 nM in hepatocellular carcinoma cells and 4.9-39.6 nM in esophageal squamous cell carcinoma cells, significantly lower than required for irinotecan. [1] [2]
The comet assay (single-cell gel electrophoresis) is a versatile, sensitive technique for detecting DNA damage at the level of individual cells. The fundamental principle relies on the differential migration of damaged DNA during electrophoresis - while intact DNA remains tightly coiled and migrates slowly, fragmented DNA containing strand breaks migrates rapidly toward the anode, forming a characteristic "comet" appearance with a head (nuclear core) and tail (migrated DNA fragments) when stained with fluorescent DNA-binding dyes. [4] [5] [6] The comet assay offers several advantages for genotoxicity assessment in drug development, including high sensitivity (capable of detecting as few as 0.1 DNA breaks/10⁹ Da), minimal cell requirement (approximately 10,000 cells/sample), and the ability to study heterogeneous cell populations through single-cell analysis. [4] [6]
The standard alkaline comet assay (pH>13) detects a broad spectrum of DNA lesions including single-strand breaks (SSBs), double-strand breaks (DSBs), alkali-labile sites, and incomplete DNA repair sites. [4] The assay's versatility can be enhanced through modifications to detect specific lesion types:
In the context of this compound development, the comet assay provides a valuable tool for mechanistic studies, dose-response characterization, and comparative efficacy assessment against other Topo I inhibitors. The ability to apply the assay to cells isolated from treated animals further enhances its utility in preclinical toxicology and efficacy studies, permitting analysis of DNA damage in target tissues and potential off-target effects. [4]
Appropriate in vitro models are essential for evaluating this compound-induced DNA damage. The following cell lines have demonstrated sensitivity to this compound in published studies:
Cells should be maintained in their recommended culture media (typically DMEM, MEM, or RPMI-1640 supplemented with 10% fetal bovine serum) and grown at 37°C in a humidified 5% CO₂ atmosphere. [1] For the comet assay, cells should be in logarithmic growth phase at the time of this compound treatment to ensure optimal detection of DNA damage, as proliferating cells are most vulnerable to Topo I inhibitor-induced genotoxicity. [2]
Table 2: Recommended this compound Treatment Conditions for Comet Assay
| Experimental System | Concentration Range | Treatment Duration | Post-Treatment Processing |
|---|---|---|---|
| In vitro (cell lines) | 1 nM - 1 μM | 1-24 hours | Immediate processing or short-term culture (0-6 hours) for repair kinetics |
| Ex vivo (isolated lymphocytes) | 0.1-10 μM | 1 hour | Immediate processing |
| In vivo (animal models) | 0.1-0.8 mg/kg (oral) | Single dose or repeated dosing (every 4 days) | Tissue collection 2-6 hours post-administration |
This compound should be prepared as a stock solution in 100% DMSO (typical concentration 1-10 mM) and stored in sterilized brown glass bottles at -20°C to protect from light. [1] For treatment, prepare working concentrations by diluting the stock solution in culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. [1] Include appropriate controls in all experiments:
Slide Preparation:
Cell Lysis:
Electrophoresis:
Neutralization and Staining:
Diagram 1: Comet assay workflow for assessment of this compound-induced DNA damage
Following the comet assay procedure, analyze slides using a fluorescence microscope equipped with an appropriate excitation filter (e.g., 490 nm for SYBR Green) and emission filter (e.g., 520 nm). Capture 50-100 randomly selected comets per sample (excluding superimposed comets, debris, or comets near edges) using a CCD camera and image analysis software. Several commercial and open-source software packages are available for comet analysis, including HiComet, an automated tool for high-throughput comet analysis that can recognize and characterize large numbers of comets with minimal user intervention. [5]
Key parameters for DNA damage quantification include:
The Olive tail moment (OTM) is particularly recommended as it considers both the migration distance and the relative distribution of DNA between head and tail, calculated as: OTM = (Tail mean - Head mean) × Tail DNA% / 100 [5]
Express results as mean ± standard deviation or standard error of the mean for each treatment group. For in vitro experiments, analyze data from at least three independent experiments. Use one-way ANOVA with appropriate post-hoc tests (e.g., Dunnett's test for comparison with control) to determine statistical significance (typically p<0.05). For in vivo studies, include data from at least 5-6 animals per treatment group.
Table 3: Expected DNA Damage Levels Following this compound Treatment
| This compound Concentration | Expected % Tail DNA | Expected Olive Tail Moment | DNA Damage Classification |
|---|---|---|---|
| Vehicle control (0.1% DMSO) | 2-8% | 0.1-0.5 | Background level |
| Low (1-10 nM) | 10-25% | 1.0-4.0 | Mild damage |
| Medium (10-100 nM) | 25-50% | 4.0-15.0 | Moderate damage |
| High (>100 nM) | 50-80% | 15.0-40.0 | Severe damage |
| Positive control (H₂O₂) | 60-90% | 20.0-50.0 | Maximum damage |
When interpreting this compound-induced DNA damage, consider the dose-response relationship and the biological significance of observed effects. In a research context, DNA damage levels exceeding 20% tail DNA in the absence of cytotoxicity generally indicate genotoxic potential. However, for anticancer agents like this compound, DNA damage in tumor cells represents a desired therapeutic effect rather than an adverse outcome. Therefore, parallel assessment of DNA damage in non-target cells (e.g., peripheral blood lymphocytes) may provide valuable information about potential off-target genotoxicity.
The comet assay is technically straightforward but requires attention to detail for reproducible results. Common issues and solutions include:
For this compound-specific applications, consider these optimization strategies:
Diagram 2: Molecular mechanism of this compound-induced DNA damage and cellular response
Gimatecan, a novel lipophilic camptothecin analog, exerts its antitumor activity through a well-defined mechanism that leads to the arrest of the cell cycle at the S phase. This process is initiated when this compound stabilizes the covalent complex between DNA Topoisomerase I (Topo I) and DNA, creating a "cleavable complex" [1] [2]. This complex is not inherently lethal; however, when a advancing DNA replication fork collides with it, it causes irreversible double-stranded DNA breaks [2].
In response to this damage, cancer cells activate a robust DNA damage checkpoint pathway. This is evidenced by the phosphorylation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), mediator proteins such as BRCA1 and γ-H2AX, and transducer proteins CHK1 and CHK2 [2]. The net effect of this signaling cascade is a potent intra-S-phase arrest, halting DNA synthesis to prevent the replication of damaged DNA [1] [2]. This arrest is further characterized by the enhanced expression of p21 and suppression of CDK2 and cyclin A [2]. If the damage is severe and cannot be repaired, this pathway can also lead to the initiation of apoptosis [2].
The following diagram illustrates this core signaling pathway:
The tables below summarize the experimental evidence for this compound's effects across different cancer models.
Table 1: Antiproliferative Potency (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [2]
| Cell Line | This compound IC₅₀ (nM) | Irinotecan IC₅₀ (nM) |
|---|---|---|
| EC-109 | 4.9 ± 0.47 | 8,140 ± 366 |
| KYSE450 | 7.8 ± 0.35 | 11,330 ± 494 |
| KYSE-140 | 12.7 ± 0.41 | 16,270 ± 1,089 |
| KYSE-510 | 19.8 ± 0.29 | 26,850 ± 1,531 |
| TE-1 | 32.5 ± 0.38 | 32,190 ± 1,711 |
| TE-10 | 39.6 ± 0.32 | 37,680 ± 521 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models [1] [2]
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Key Observations |
|---|---|---|---|
| HT1376 (Bladder Carcinoma) | 10 mg/kg, q4d x4 (oral) | Significant growth inhibition | Persistent S-phase arrest; no apoptosis detected [1] |
| ESCC PDX (Multiple cases) | 1 mg/kg/day, 3 weeks (oral) | 81% - 136% (vs. control) | Superior to irinotecan; no significant body weight loss [2] |
The typical workflow for analyzing this compound-induced cell cycle arrest involves treating cells, followed by fixation, staining, and flow cytometric analysis. The general flow of a key experiment is outlined below.
Early-phase clinical studies have established a pharmacokinetic profile that supports this compound's efficacy.
Table 3: Clinical Pharmacokinetics from a Phase I Study [3] [4]
| Parameter | Value (Mean ± SD) | Note |
|---|---|---|
| Biological Half-life | 77 ± 37 hours | Allows for sustained exposure |
| Lactone Form in Plasma | Almost entirely intact | The pharmacologically active form |
| Peak Concentration (C~max~) at MTD* | 67 - 82 ng/mL | Measured after weekly doses |
| Trough Concentration at MTD* | 15 ± 18 ng/mL | Measured 7 days after dosing |
| Recommended Schedule | Oral, once weekly for 3 weeks per 4-week cycle | Well-tolerated regimen |
MTD (Maximum Tolerated Dose) was determined to be 2.40 mg/m²/wk [3] [4].
Based on the methodologies described in the literature, here is a generalized outline for a cell cycle analysis experiment.
Detailed Protocol: Analysis of S-Phase Arrest by Flow Cytometry
Cell Culture and Treatment:
Cell Harvesting and Fixation:
DNA Staining:
Flow Cytometry and Data Analysis:
Introduction Gimatecan, a novel oral camptothecin analog, exerts potent antitumor effects by inhibiting topoisomerase I, causing DNA damage, and ultimately inducing apoptosis in cancer cells [1]. Detecting this apoptosis via flow cytometry is a crucial method for validating drug efficacy and understanding its mechanism of action. This document provides a detailed protocol and expected results for researchers investigating this compound's pro-apoptotic activity.
Expected Molecular Markers & Phenotypic Changes The following table summarizes key molecular and phenotypic changes in cells treated with this compound, as reported in preclinical studies.
| Parameter | Change Induced by this compound | Experimental Model(s) | Citation |
|---|---|---|---|
| Apoptosis Induction | Increased apoptosis (via flow cytometry) | Gastric cancer cell lines (SNU-1, HGC27, MGC803, NCI-N87) [2] | |
| Caspase Activation | Increase in cleaved-caspase 3 and cleaved-caspase 9 | Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1] | |
| Bcl-2 Family Proteins | Increase in pro-apoptotic Bax; Decrease in anti-apoptotic Bcl-2 | Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1] | |
| DNA Damage Response | Activation of phosphorylated ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53 | Esophageal squamous cell carcinoma (ESCC) cell lines and xenografts [1] | |
| Cell Cycle Arrest | Induction of S-phase arrest | Esophageal squamous cell carcinoma (ESCC) cell lines [1] | |
| Pathway Modulation | Suppression of pAKT and pERK; Activation of p-p38 and pJNK2 | Gastric cancer cell lines and patient-derived xenografts [2] [3] |
1. Sample Preparation and Staining for Flow Cytometry
This protocol outlines the steps for detecting apoptosis in cells treated with this compound, based on the methods used in the cited research.
2. Data Analysis and Gating Strategy
The analysis strategy below uses the Annexin V/7-AAD staining method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
The diagram below synthesizes information from multiple studies to illustrate the key signaling pathways through which this compound triggers apoptosis.
This compound is a novel lipophilic camptothecin analog that demonstrates superior potency as a topoisomerase I (TopoI) inhibitor compared to earlier derivatives like irinotecan and topotecan. As a TopoI poison, this compound specifically stabilizes the covalent enzyme-DNA intermediate known as the cleavable complex, preventing DNA relegation and resulting in lethal double-stranded DNA breaks when replication forks collide with the stabilized complex [1] [2]. The molecular structure of this compound incorporates lipophilic substitutions at position C-7, which enhance cellular uptake and retention while maintaining a stable lactone ring configuration that resists enzymatic hydrolysis in physiological environments [1] [3]. These pharmacological advantages translate to potent antitumor activity across diverse preclinical models, including gastric cancer, esophageal squamous cell carcinoma, and hematological malignancies [4] [1] [5].
The mechanism of action of this compound follows the classic pattern of TopoI inhibitors but with enhanced efficiency. Topoisomerase I normally functions to relieve DNA supercoiling during replication and transcription by creating transient single-strand breaks via a tyrosine residue (Tyr723 in human TopoI) that forms a covalent bond with the 3'-end of the broken DNA [2]. This compound specifically targets this covalent intermediate, stabilizing the TopoI-DNA-drug ternary complex and preventing DNA religation [2]. The resulting persistent DNA breaks activate sophisticated cellular damage response pathways, including phosphorylation of ATM, ATR, CHK1, CHK2, and H2AX, ultimately leading to cell cycle arrest and apoptosis [1] [5].
Table 1: Key Advantages of this compound Over Conventional Camptothecins
| Characteristic | This compound | Irinotecan/Topotecan |
|---|---|---|
| Chemical Stability | Stable lactone ring (>85% in plasma) | Rapid hydrolysis to carboxylate form |
| Cellular Uptake | Enhanced due to lipophilicity | Limited by hydrophilicity |
| TopoI-DNA Complex Stability | Persistent cleavage complexes | Rapidly reversible complexes |
| Administration Route | Oral bioavailability | Intravenous required |
| Cellular Retention | Prolonged intracellular concentrations | Rapid efflux |
| Drug Resistance | Less susceptible to MDR transporters | Substrate for ABC transporters |
The DNA relaxation assay represents the fundamental method for evaluating TopoI catalytic inhibition and forms the basis for characterizing this compound's direct effects on enzyme function [6]. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form in the presence of active TopoI, which can be quantitatively assessed through gel electrophoresis.
Protocol:
Data Interpretation: In the absence of inhibitor, TopoI converts supercoiled DNA (Form I) to relaxed circular DNA (Form II). This compound's inhibitory activity is evidenced by dose-dependent retention of supercoiled DNA, with complete inhibition typically observed at nanomolar concentrations [1]. The IC₅₀ value for enzyme inhibition can be calculated from the concentration-response curve, with this compound typically demonstrating IC₅₀ values in the low nanomolar range, significantly lower than micromolar concentrations required for irinotecan [1].
The ICE (In Vivo Complex of Enzyme) assay provides a direct method to quantify the formation of covalent TopoI-DNA complexes stabilized by this compound [6] [2]. This technique exploits the differential buoyant density of protein-DNA complexes versus free protein or DNA.
Protocol:
Alternative RADAR/ELISA Method: For higher throughput analysis, the RADAR (Rapid Approach to DNA Adduct Recovery) method can be employed, which utilizes chaotropic salts and detergent-based cell lysis followed by alcohol precipitation to enrich for TopoI-DNA complexes, which are then quantified by ELISA [6].
Assessment of this compound's antiproliferative effects across various cancer cell models provides critical data for potency evaluation and mechanism validation. Standardized viability assays demonstrate the superior cytotoxicity of this compound compared to conventional TopoI inhibitors.
Protocol:
Table 2: Comparative IC₅₀ Values of this compound Across Cancer Cell Models
| Cancer Type | Cell Line | This compound IC₅₀ (nM) | Irinotecan IC₅₀ (nM) | Fold Difference |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | EC-109 | 4.9 ± 0.47 | 8,140 ± 366 | 1,661x |
| KYSE-450 | 12.5 ± 0.85 | 16,350 ± 428 | 1,308x | |
| KYSE-140 | 39.6 ± 0.32 | 37,680 ± 521 | 951x | |
| Gastric Cancer | SNU-1 | 8.3 ± 0.6 | Not reported | - |
| HGC27 | 15.2 ± 1.1 | Not reported | - | |
| MGC803 | 22.4 ± 1.8 | Not reported | - | |
| B-cell Precursor ALL | Reh | 0.9 ± 0.2 | Not reported | - |
| 697 | 1.2 ± 0.3 | Not reported | - |
This compound induces DNA damage-mediated apoptosis through both intrinsic and extrinsic pathways, which can be quantified using flow cytometric methods.
Annexin V/Propidium Iodide Apoptosis Assay Protocol:
Cell Cycle Analysis Protocol:
This compound typically induces S-phase arrest followed by G₂/M accumulation, reflecting activation of DNA damage checkpoints in response to stabilized TopoI-DNA complexes [1] [7]. Western blot analysis of this compound-treated cells shows characteristic activation of DNA damage markers including phosphorylated H2AX (γ-H2AX), CHK1, CHK2, and p53, along with apoptotic markers such as cleaved PARP, cleaved caspase-3, and caspase-9 [1] [5].
Patient-derived xenograft models provide clinically relevant systems for evaluating this compound's antitumor efficacy and pharmacodynamic effects [4] [1]. These models maintain the histological and genetic characteristics of original human tumors, offering superior predictive value for clinical translation compared to conventional cell line-derived xenografts.
Protocol:
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI = [1 - (ΔT/ΔC)] × 100%, where ΔT and ΔC represent the changes in tumor volumes of treated and control groups, respectively. This compound typically produces TGI values of 80-136% in responsive PDX models, significantly superior to the 52-74% TGI observed with irinotecan [4] [1].
Immunohistochemical analysis of xenograft tissues provides critical validation of this compound's mechanism of action and target engagement in vivo.
Protocol:
This compound treatment typically results in significant reduction of Ki-67 proliferation index, elevated γ-H2AX foci, and increased cleaved caspase-3 compared to vehicle controls, confirming potent antiproliferative, DNA-damaging, and pro-apoptotic effects in vivo [4] [5].
The following diagrams illustrate key experimental workflows and molecular mechanisms underlying this compound activity, generated using Graphviz DOT language with specified color palette and contrast requirements.
Diagram 1: Molecular Mechanism of this compound-Mediated Cytotoxicity. This compound enters cells via enhanced lipophilic uptake, stabilizes TopoI-DNA cleavage complexes, and causes replication fork collision-dependent DNA double-strand breaks, activating damage signaling, cell cycle arrest, and apoptosis [1] [2] [5].
Diagram 2: ICE Assay Workflow for TopoI-DNA Complex Detection. The ICE assay protocol for quantifying this compound-stabilized TopoI-DNA covalent complexes, with the alternative RADAR/ELISA method shown in green [6] [2].
Successful evaluation of this compound's TopoI inhibition requires careful attention to several technical considerations:
Table 3: Troubleshooting Common Issues in this compound TopoI Inhibition Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Low potency in cellular assays | Drug instability or degradation | Freshly prepare dilutions from stable stock; verify lactone content by HPLC |
| High variability in PDX studies | Inconsistent oral dosing or absorption | Confirm dosing technique; consider pharmacodynamic monitoring |
| Weak DNA damage signal | Insufficient drug exposure time | Extend treatment duration to 48-72 hours; verify S-phase fraction |
| Inconsistent ICE assay results | Incomplete cell lysis or complex disruption | Optimize SDS concentration; include positive controls (known TopoI inhibitors) |
| High background in IHC | Non-specific antibody binding | Optimize antigen retrieval; include no-primary antibody controls |
This compound represents a promising advancement in the development of TopoI inhibitors, with demonstrated superior potency over existing agents like irinotecan across diverse preclinical cancer models. The comprehensive assays and protocols described herein provide robust methods for evaluating its mechanism of action, cellular effects, and in vivo efficacy. Key advantages include its oral bioavailability, enhanced cellular accumulation, prolonged target engagement, and favorable toxicity profile with reduced cardiotoxicity compared to topoisomerase II inhibitors [5] [3]. These application notes should facilitate standardized assessment of this compound in both basic and translational research settings, supporting its continued development as a clinically valuable chemotherapeutic agent.
The table below summarizes the dosing schedules, key findings, and recommended paths for clinical translation from phase I studies.
| Study Schedule | Recommended Dose (mg/m² per cycle) | Dose-Limiting Toxicity (DLT) | Key Pharmacokinetic Findings | Clinical Translation Insights |
|---|---|---|---|---|
| Daily x 5 days/week for 1-3 weeks [1] | 4.5 - 6.4 (MTD varied by schedule duration) | Myelosuppression (Thrombocytopenia) | Half-life: ~77 hours; Significant drug accumulation with daily dosing [1] [2] | Schedule-dependent tolerability; longer dosing durations allowed higher total cycle doses [1]. |
| Once weekly for 3 weeks [3] | 2.4 (MTD) | Fatigue, Hyperbilirubinemia, Anorexia/Nausea [3] | Provided continuous plasma exposure to the active lactone form [3] | A less toxic alternative; suitable for sustained drug exposure [3]. |
Preclinical models, particularly human tumor xenografts in mice, provided the foundational rationale for gimatecan's clinical dosing strategy.
For researchers aiming to design studies on this compound dosing, the following protocols from preclinical and clinical research can serve as a guide.
This protocol is adapted from studies demonstrating high efficacy of oral this compound [4].
This protocol outlines the method for analyzing the unique pharmacokinetic profile of this compound in human patients, which is critical for dose schedule justification [2].
The following diagram maps the key stages and decision points in translating this compound dosing from preclinical research to clinical application, integrating modern development approaches like master protocols.
When designing future clinical trials for this compound, several factors are critical:
The table below summarizes the core issue and recommended mitigation strategies based on clinical findings.
| Problem | Root Cause | Evidence & Impact | Recommended Action |
|---|---|---|---|
| High inter-patient variability in this compound exposure (AUC) [1] [2] | Alpha-1-Acid Glycoprotein (AGP) plasma levels [1] [2] | AGP plasma level and daily dose explain 85% of AUC variability [1] [2]. Inflammation increases AGP, which is a marker of this process [2]. | Monitor AGP levels in patient plasma as a key covariate [1] [2]. |
| Difficulty predicting drug exposure | Long and variable half-life | Mean half-life is 77 hours (range ~32-147 h), leading to 3-6 fold AUC increase after multiple dosing [1] [2] [3]. | Conduct therapeutic drug monitoring (TDM) in later treatment cycles. |
| Uncertainty in pharmacological activity | Lactone ring stability | This compound is mainly present in plasma as the active lactone form (>85%) [1] [3], which is more stable than other camptothecins [1]. | Confirm lactone percentage via specialized HPLC methods [1]. |
The primary driver is the plasma level of Alpha-1-Acid Glycoprotein (AGP), an acute-phase protein that increases during inflammation [1] [2]. Multivariate analysis of clinical data showed that the daily dose and AGP plasma levels together explain 85% of the variability in this compound exposure (AUC) [1] [2].
Likely less so than with other camptothecins. This compound was specifically designed as a more lipophilic analog to stabilize the pharmacologically active lactone ring [1]. Clinical pharmacokinetic studies confirm that over 85% of this compound in plasma exists in the active lactone form [1] [3], which is a key advantage.
Here is a summary of key parameters from clinical studies for your experimental design and modeling work [1] [2] [4]:
| Parameter | Value | Note |
|---|---|---|
| Half-life (t₁/₂) | 77 ± 30 hours | Very long half-life, leads to drug accumulation [1] [2]. |
| Oral Absorption | Rapid | Most patients reach Cmax within 4 hours [1]. |
| Dose Adjustment | Linear kinetics | AUC increases proportionally with dose [1]. |
| Metabolite (ST1698) | Low exposure | AUC is only 5-15% of the parent compound [2]. |
Preclinical data suggests this may not be the primary mechanism. In mice, inducing inflammation (and thereby AGP) resulted in higher, not lower, this compound levels in tissues [2]. This indicates that the increased plasma levels in high-AGP states are not simply due to sequestration but may be related to other inflammation-associated processes. AGP may act more as a marker of an inflammatory state that affects pharmacokinetics [2].
This workflow outlines the key steps for designing experiments to investigate the relationship between AGP and this compound pharmacokinetics.
This compound is a novel, orally active camptothecin derivative and a potent topoisomerase I inhibitor [1] [2]. In clinical trials, myelosuppression, particularly neutropenia, is its main dose-limiting toxicity [1] [2].
The table below summarizes the key hematological toxicities observed in a phase II study involving 69 patients with recurrent ovarian cancer:
| Toxicity Type | Grade 4 Severity (Percentage of Patients) |
|---|---|
| Neutropenia | 17.4% [1] |
| Thrombocytopenia | 7.2% [1] |
This study confirmed that neutropenia was the most significant hematological adverse event, while non-hematological toxicities like diarrhea were generally mild [1].
This compound causes neutropenia primarily through dose-dependent suppression of bone marrow myeloid progenitor cells, a common mechanism for cytotoxic chemotherapies [3] [4]. Unlike idiosyncratic drug reactions, this toxicity is predictable and related to the drug's mechanism of action: by inhibiting topoisomerase I and causing persistent DNA damage, it preferentially affects rapidly dividing cells like those in the bone marrow [2] [5].
The typical research and management workflow for this toxicity involves a cycle of monitoring, action, and analysis, which can be visualized as follows:
Based on general principles for managing chemotherapy-induced neutropenia and the specific data from the this compound trial, here are key considerations for your research protocols.
The available data confirms this compound-induced neutropenia is manageable through dose adjustment [1]. For your troubleshooting guides, you can structure the response to this issue around the workflow above:
The table below summarizes the key toxicities and dosing from two clinical studies. Myelosuppression is the primary dose-limiting toxicity.
| Trial Design | Established MTD & Schedule | Most Common DLTs | Other Notable Toxicities | Dose Modification Guidelines |
|---|
| Phase I (Advanced Solid Tumors) [1] • Orally, once/week for 3 weeks, every 4 weeks. | MTD: 2.40 mg/m²/week [1] DLT at 3.20 mg/m²/week. [1] | • Fatigue (Grade 3-4) [1] • Hyperbilirubinemia (Grade 2) [1] • Anorexia & Nausea [1] | • Anemia [1] • Neutropenia [1] • Nausea & Vomiting [1] | N/A (Dose-escalation study) | | Phase II (Recurrent Ovarian Cancer) [2] [3] • 0.8 mg/m²/day, Days 1-5, every 28 days. | Total Dose: 4.0 mg/m²/cycle [2] [3] | • Neutropenia (Grade 4): 17.4% of pts [2] [3] • Thrombocytopenia (Grade 4): 7.2% of pts [2] [3] | • Asthenia & Fatigue (All ≤ Grade 2) [2] [3] • Diarrhea (No Grade 4 reported) [2] [3] | • Dose reduction: 4.0 mg/m² → 3.2 mg/m²/cycle based on worst previous cycle toxicity. [2] |
While clinical data on combinations is limited, one study explored this compound with Oblimersen (a Bcl-2 antisense oligonucleotide). The workflow below outlines the experimental design and key findings.
Based on this study, here are the key methodological details [4]:
Q1: What is the pharmacokinetic profile of this compound that influences its dosing and toxicity? this compound has a very long apparent half-life (mean of ~77-90 hours) and exists in plasma almost entirely in the pharmacologically active lactone form. This leads to plasma drug accumulation with frequent dosing and provides continuous exposure to the active drug, which is a key consideration for its efficacy and toxicity profile [1] [2].
Q2: Are there any specific drug interactions to consider when designing combination studies? Yes. Medications that are substrates or inducers of cytochrome P450 enzymes, particularly CYP3A4, may alter the clearance of this compound. For example, enzyme-inducing anticonvulsants (e.g., phenytoin, carbamazepine, phenobarbital) are prohibited in clinical trials with this compound due to their potential to reduce its efficacy [2].
Q3: Based on preclinical data, in which cancer types is this compound most promising? Preclinical studies have shown significant antitumor efficacy for this compound in various models beyond the clinical trials mentioned, including:
The core information available to researchers about this compound's absorption is summarized in the table below.
| Aspect | Description |
|---|---|
| Administration Route | Oral [1] |
| Design Rationale | Lipophilic analog; enhanced rapid agent intake and stable drug interactions with intracellular targets [1] |
| Primary Challenge | Instability of the camptothecin lactone ring under physiological pH, leading to inactive carboxylate form and low bioavailability [2] |
| Documented Strength | Exhibited superior antitumor efficacy compared to irinotecan in preclinical ESCC models [1] |
To overcome the inherent challenges of the camptothecin (CPT) core, recent research has focused on advanced formulation and chemical strategies. The following diagram illustrates the main strategic approaches.
These strategies aim to protect the drug's active form and enhance its delivery:
For scientists developing formulations for this compound or similar compounds, the process involves a cycle of design, testing, and refinement. The workflow can be conceptualized as follows.
Q1: Why is the lactone ring so critical for this compound's activity? A1: The closed lactone ring is essential for binding to the Topoisomerase I-DNA complex, which is its mechanism of action. When the ring opens in a higher pH environment, the resulting carboxylate form has a 90% reduction in biological activity and binds more strongly to serum albumin, reducing its efficacy [2].
Q2: this compound is already an oral drug. What absorption issues remain? A2: While this compound was designed as an improved oral analog, its core camptothecin structure remains vulnerable. The key issues are ensuring consistent lactone ring stability throughout the GI tract and achieving reliable, high oral bioavailability to reduce dosage and variability [1] [2]. Formulation work aims to make its performance more robust.
Q3: What in-vitro models are used to study these absorption challenges? A3: While the search results do not specify models for this compound itself, general approaches include:
The table below summarizes the parameters and results for a validated HPLC method with fluorimetric detection for determining Gimatecan and its metabolite in human plasma [1] [2] [3].
| Validation Parameter | Results for this compound (ST1481) & Metabolite (ST1698) |
|---|---|
| Analytical Technique | Reverse-Phase HPLC with on-line solid-phase extraction (SPE) and fluorimetric detection [1] [2] |
| Detection Wavelengths | Fluorescence detection (specific wavelengths not detailed in abstracts) [1] |
| Chromatography | Isocratic elution [1] [2] |
| Limit of Quantification (LOQ) | 0.25 ng/mL for both ST1481 and ST1698 [1] [3] |
| Calibration Range | Low Range: 0.25 - 25 ng/mL [1] High Range (for ST1481): 5 - 200 ng/mL [1] [2] | | Accuracy | < 4.7% (deviation from true value) [1] [3] | | Precision | 1.2 - 4.3% (Relative Standard Deviation, RSD) [1] [3] | | Extraction Recovery | 62.8% - 71.1% [1] [3] | | Lactone Form Stability | 80-100% of total this compound remained in the active lactone form under neutral analytical conditions [1] [2] |
Here are some specific issues you might encounter when setting up and running the this compound assay, with practical solutions.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery Rate | Inefficient on-line SPE process or protein precipitation [4]. | Verify and optimize the on-line SPE conditions (e.g., cartridge type, loading solvent, washing steps). Ensure complete protein precipitation and test different organic solvents (e.g., methanol) [4]. |
| Poor Precision (High RSD) | Inconsistent sample handling or injection [5]. | Strictly control sample preparation timing and temperature. Use an internal standard (e.g., 20-O-Butyryl-camptothecin) to correct for procedural variances [2] [5]. |
| Low Lactone Form Percentage | Hydrolysis of the active lactone ring to inactive carboxylate [6] [7]. | Process samples under neutral pH conditions and at low temperatures. Use amber vials and minimize exposure to light to prevent photo-degradation [2] [4]. |
| Unexpected High Plasma Concentrations | Saturation of detector or calibration range mismatch [1]. | Validate and use an extended calibration curve (e.g., 5-200 ng/mL). Ensure sample concentrations fall within the linear range of the calibrated method [1] [2]. |
| Irreproducible Chromatography | Degradation of analytical column or mobile phase inconsistency. | Use a guard column. Regularly prepare fresh mobile phase and condition the column thoroughly. Establish robust system suitability tests (SST) to verify performance before sample runs [5]. |
Q1: Why is it critical to use fluorimetric detection for this compound analysis? Fluorimetric detection offers high sensitivity and selectivity for camptothecin analogs like this compound, which are naturally fluorescent. This is essential for achieving the very low Limit of Quantification (LOQ) of 0.25 ng/mL required for pharmacokinetic studies, where drug concentrations in plasma can be extremely low [1] [4].
Q2: How does the lipophilicity of this compound affect the analytical method? this compound is a lipophilic analog designed for better cellular uptake and lactone ring stability. This property means it can partition into red blood cell membranes in whole blood. If you are analyzing plasma, it is crucial to ensure that the sample preparation (like protein precipitation with methanol) effectively releases the drug from cellular components to achieve accurate and reproducible results [8] [4].
Q3: What are the key parameters to validate for a stability-indicating HPLC method? For a method to be considered stability-indicating, you must demonstrate Specificity (ability to separate the API from impurities and degradants), Accuracy, Precision, and Robustness. A core requirement is proving the method can detect and quantify the active ingredient without interference from degradation products, typically through forced degradation studies [5].
The following diagram outlines the core workflow for sample preparation and analysis based on the validated method.
The table below summarizes key experimental data comparing gimatecan and irinotecan.
| Metric | This compound | Irinotecan | Experimental Model | Citation |
|---|---|---|---|---|
| In Vitro Potency (IC₅₀) | 4.9 - 39.6 nM | 8,140 - 37,680 nM | ESCC cell lines (e.g., EC-109, KYSE450) [1] | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 81% - 136% TGI (in PDX models) | 52% - 74% TGI (in xenograft/PDX models) | ESCC cell-line derived xenografts & Patient-Derived Xenografts (PDX) [1] | [1] |
| Topoisomerase I Inhibition | Inhibition at nanomolar (nM) concentrations | Inhibition required micromolar (μM) concentrations | DNA relaxation assay in Eca-109 and KYSE-450 cells [1] | [1] |
| Effect on Topoisomerase I Protein Level | Significantly decreased expression | Lesser impact on expression | Western blot in ESCC cell lines and tumor tissues [1] | [1] |
| Primary Cell Cycle Arrest | S-phase arrest [1] | S-phase arrest [1] | Flow cytometry analysis in ESCC cell lines [1] | [1] |
The key experiments cited above were conducted using the following standardized methodologies:
This compound and irinotecan both target DNA topoisomerase I, but this compound induces a more potent and sustained effect. The diagram below illustrates the key mechanistic pathway through which this compound exerts its antitumor activity.
Diagram: this compound-Induced DNA Damage and Apoptosis Pathway. This pathway illustrates how this compound stabilizes the Topoisomerase I (TOP1)-DNA complex, leading to irreversible DNA damage during replication. This triggers a robust DNA damage response (DDR) involving sensors (ATM, ATR), mediators (BRCA1, γ-H2AX), and transducers (CHK1, CHK2), ultimately activating the p53 effector. p53 activation results in S-phase cell cycle arrest (via p21 induction and suppression of CDK2/Cyclin A) and promotes mitochondrial apoptosis (via Bax upregulation, Bcl-2 downregulation, and caspase activation) [1].
The table below summarizes key quantitative data from a comparative in vitro study on human neuroblastoma cell lines [1] [2].
| Parameter | Gimatecan | Topotecan | SN38 (Active metabolite of Irinotecan) |
|---|---|---|---|
| Relative Cytotoxic Potency (Clonogenic Assay) | Up to 40-fold more potent than topotecan [1] | Baseline (1x) | 1.4 to 4-fold less potent than this compound [1] |
| Intracellular Accumulation | Lowest | Higher than this compound | Intermediate [1] [2] |
| DNA Damage Efficiency (Comet Assay) | Highest number of DNA strand breaks | Lower than this compound | Lower than this compound [1] |
| Ability to overcome MDR/BCRP resistance | Yes (Lacks cross-resistance) | No | Information not available in study [2] |
The superior activity of this compound is supported by the following key experiments.
Drug Sensitivity and Clonogenic Survival Assay
Assessment of DNA Damage (Comet Assay)
This compound's enhanced efficacy is attributed to its distinct chemical properties and mechanism at the molecular level. The following diagram illustrates the shared pathway of topoisomerase I inhibition and the key differentiators for this compound.
As the diagram shows, while all camptothecins share the core mechanism of stabilizing the Topoisomerase I-DNA complex, this compound's unique properties make it more effective [2].
The available clinical data for topotecan in neuroblastoma shows variable results, often requiring combination with other agents like cyclophosphamide and sometimes leading to dose-limiting toxicity [2] [3]. This compound's oral bioavailability and favorable preclinical profile warrant further investigation in clinical settings for high-risk and relapsed/refractory neuroblastoma.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Gimatecan and SN-38 from key studies. Lower IC₅₀ values indicate higher potency.
| Cancer Type | Cell Line/Model | This compound IC₅₀ | SN-38 IC₅₀ | Reference |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450 | 39.6 ± 0.32 nM | 37,680 ± 521 nM | [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | EC-109 | 4.9 ± 0.47 nM | 8,140 ± 366 nM | [1] |
| Neuroblastoma | IMR-32 | 13 nM | 46 nM | [2] |
| Neuroblastoma | LAN-5 | 5 nM | 18 nM | [2] |
| Colorectal Adenocarcinoma | HT-29 | 56 nM | Information missing | [3] |
| Lung Cancer | NCI-H460 | 15 nM | Information missing | [3] |
For a full interpretation of the data, the key experimental methodologies and contexts are outlined below.
The superior cytotoxicity of this compound is attributed to its enhanced chemical properties and its profound effects on cancer cell biology.
Both this compound and SN-38 are topoisomerase I (Topo I) inhibitors [3] [6]. They function by stabilizing the transient "cleavable complex" between Topo I and DNA. When a replication fork collides with this stabilized complex, it causes irreversible double-strand DNA breaks, leading to cell death [1] [7].
This compound is a novel lipophilic camptothecin analogue rationally designed to overcome the limitations of earlier drugs like irinotecan and topotecan [2] [8]. Its key advantages include:
For researchers seeking to replicate or understand these findings, here are summaries of the core methodologies used in the cited studies.
Cell Viability/Proliferation Assay (MTT/XTT)
DNA Relaxation Assay (Topo I Activity)
Western Blot Analysis
Flow Cytometry for Cell Cycle and Apoptosis
The DNA damage initiated by this compound triggers a complex cellular response. The diagram below illustrates the key signaling pathways involved.
This diagram summarizes the cascade of events reported in studies on esophageal squamous cell carcinoma [1] and gastric cancer [4] [5]. This compound's action is consistently associated with more potent induction of these pathways compared to irinotecan/SN-38.
| Cancer Type / Model | Comparison Drug(s) | Key Findings on DNA Damage & Potency | Experimental Models |
|---|
| Esophageal Squamous Cell Carcinoma (ESCC) [1] | Irinotecan | • Lower IC₅₀ (nanomolar range) vs. irinotecan (micromolar) [1] • Stronger suppression of Topo I function/expression [1] • Enhanced DNA damage markers: Increased p-ATM, p-ATR, γ-H2AX, p-BRCA1 vs. irinotecan [1] | In vitro: ESCC cell lines (e.g., Eca-109, KYSE-450) In vivo: Cell line-derived and patient-derived xenografts | | Neuroblastoma [2] | SN-38 (active metabolite of irinotecan), Topotecan | • 1.4 to 4 times more potent than SN-38 [2] • Up to 40-fold higher cytotoxicity than topotecan [2] • Induced 3x more DNA strand breaks than SN-38 or topotecan (Comet assay) [2] | In vitro: Human neuroblastoma cell lines | | Hepatocellular Carcinoma (HCC) [3] | N/A (Single-agent activity) | • Significant antitumor efficacy in mouse xenograft models [3] • Dose-dependent inhibition of HCC cell proliferation [3] | In vitro: Panel of HCC cell lines In vivo: Mouse xenograft models |
For researchers, the specific methodologies and deeper mechanistic insights from these studies are detailed below.
Mechanism of Action: this compound, like other camptothecins, targets DNA topoisomerase I (Topo I). It stabilizes the Topo I-DNA complex, preventing the re-ligation of single-strand DNA breaks. When replication forks collide with these "cleavable complexes," they are converted into irreversible double-strand DNA breaks, triggering cell death [1] [4]. Its lipophilic nature and stable lactone ring enhance cellular uptake and drug-target interaction stability [1] [2].
Superior Topo I Inhibition & Expression Suppression: In ESCC studies, this compound demonstrated stronger suppression of Topo I activity and protein expression compared to irinotecan.
Activation of DNA Damage Response (DDR) Pathway: this compound treatment potently activates the DNA damage response network.
The following diagram illustrates this activated DNA damage response pathway induced by this compound.
The compiled evidence suggests that this compound's lipophilic structure and stable lactone ring contribute to a superior pharmacological profile [1] [2]. Key advantages for clinical translation include:
| Cancer Type | Model System | In Vitro IC₅₀ (this compound) | In Vitro IC₅₀ (Irinotecan) | In Vivo TGI (this compound) | In Vivo TGI (Comparator) | Citation |
|---|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ESCC) | Cell lines (ECA-109, KYSE450, etc.); Cell line-derived xenografts (CDX) & Patient-derived xenografts (PDX) | 4.9 nM - 39.6 nM | 8.1 µM - 37.7 µM | 81% - 136% (PDX models) | 52% - 74% (Irinotecan) | [1] |
| Gastric Cancer | Cell lines (SNU-1, HGC27, etc.); Patient-derived xenografts (PDX) | Sub-micromolar range (dose-dependent) | Higher than this compound | Significant growth inhibition in 5/5 PDX models | Significant growth inhibition (Irinotecan) | [2] |
| Hepatocellular Carcinoma (HCC) | Panel of 12 HCC cell lines; Cell line-derived xenografts (CDX) | 12.1 nM - 1085.0 nM | Not reported | Significant dose-dependent inhibition at 0.4 & 0.8 mg/kg | Control group | [3] |
| Pancreatic Cancer | Panc-1 subcutaneous xenograft | Not applicable | Not applicable | 100% TVI; 26/26 Complete Regressions (i.v.) | Not compared to another drug | [4] |
| Melanoma | 501Mel subcutaneous xenograft | Not applicable | Not applicable | TVI: 73% (oral); Significant inhibition (i.v.) | Not compared to another drug | [4] |
The robust data on this compound's efficacy comes from standardized, industry-accepted preclinical models.
This compound's high potency is attributed to its lipophilicity, which promotes rapid cellular uptake and stable target engagement, and its distinct mechanism of action at the molecular level [1] [4]. The following diagram illustrates the key signaling pathways involved.
The molecular mechanisms illustrated above are supported by the following experimental findings:
The collective preclinical data positions this compound as a compelling candidate for clinical development:
| Comparison Aspect | Experimental Findings | Implied Therapeutic Index Advantage |
|---|---|---|
| In Vitro Potency (ESCC) [1] | 40- to 7600-fold lower IC50 than irinotecan in ESCC cell lines (Gimatecan: 4.9-39.6 nM; Irinotecan: 8.1-37.7 µM). | Superior potency allows for lower effective doses. |
| In Vivo Efficacy (ESCC) [1] | Significantly higher Tumor Growth Inhibition (TGI) in patient-derived xenografts (e.g., TGI=101% vs. 74%) compared to irinotecan. | Enhanced anti-tumor activity at the tested doses. |
| In Vitro Potency (Neuroblastoma) [2] | Up to 40-fold higher cytotoxicity than topotecan and 1.4-4 times more potent than SN-38 (the active metabolite of irinotecan). | Higher potency against resistant childhood cancers. |
| DNA Damage Induction [1] [2] | Induced three-fold more DNA strand breaks than SN-38 and topotecan; caused stronger activation of DNA damage markers (p-ATM, p-ATR, γ-H2AX). | More effective and stable engagement of the cytotoxic target. |
| Pharmacokinetics & Administration [3] | High oral bioavailability (40-80% in animal models) and long plasma half-life (32-147 hours in humans), facilitating prolonged drug exposure. | Oral administration and stable plasma levels support convenient and sustained dosing. |
| Lactone Ring Stability [1] [3] | Lipophilic structure stabilizes the active lactone form, minimizing conversion to the inactive carboxylate form. | Improved drug stability likely enhances efficacy and reduces variability. |
| Resistance Overcome [4] [2] | Demonstrated efficacy in models with resistance to other camptothecins; not a substrate for efflux pumps like BCRP. | Potential to overcome a key clinical limitation of existing drugs. |
For researchers, the methodologies behind these findings are critical. The following section details the key experiments and the proposed mechanism that explains this compound's enhanced activity.
The protocols used to generate the comparative potency and DNA damage data typically involve the following steps [1] [2]:
(1 - (Tumor volume change in treatment group / Tumor volume change in control group)) * 100%.This compound's superior profile is attributed to its lipophilic nature and stable interaction with its target. The diagram below illustrates its enhanced cellular pathway compared to traditional camptothecins.
The mechanistic flowchart illustrates how this compound's core properties lead to its potent anti-tumor effects. Its lipophilicity enhances cellular uptake and helps maintain the active lactone form, while also allowing it to bypass certain drug efflux pumps [4] [1] [3]. This results in a more stable and persistent Topo I-DNA-drug ternary complex. When the replication fork collides with this complex, it causes severe DNA double-strand breaks, triggering a robust DNA damage response and ultimately leading to apoptosis [1].
A key point for the development community is that while preclinical data is robust, the clinical translation of this compound is still evolving. Its phase I pharmacokinetic profile is established [3], but broader clinical efficacy data and direct therapeutic index comparisons in humans against older camptothecins will be the ultimate determinant of its value.
| Trial Characteristic | Recurrent Glioblastoma [1] | Recurrent Epithelial Ovarian, Fallopian Tube, or Peritoneal Cancer [2] |
|---|---|---|
| Patient Population | Adults with recurrent glioblastoma; all had prior surgery, radiation, and at least one chemotherapy regimen. | Women with a maximum of 3 prior chemo lines; progression-free interval after last platinum dose <12 months. |
| Dosing Regimen | 1.0 mg/m²/day orally for 5 consecutive days, each 28-day cycle. | 0.8 mg/m²/day (total 4 mg/m²/cycle) orally for 5 consecutive days, each 28-day cycle. |
| Primary Endpoint | 6-month Progression-Free Survival (PFS) | Overall Response Rate (by RECIST and CA-125 criteria) |
| Overall Response Rate (ORR) | Partial Response: 1 patient (3.4%) [1] | Partial Response: 17 patients (24.6%) [2] |
| Disease Control | 6-month PFS: 3 patients (12%) [1] | Stable Disease: 22 patients (31.9%) [2] |
| Median Time to Progression | 12.0 weeks (approx. 2.8 months) [1] | 3.8 months [2] |
| Common Grade 3/4 Toxicities | Thrombocytopenia (17.2%), Leukopenia (17.2%), Neutropenia (10.3%) [1] | Neutropenia (17.4%), Thrombocytopenia (7.2%) [2] |
To help you interpret these findings, here is a detailed breakdown of the trial methodologies and the scientific context of this compound's development.
The disparate results in the table above are largely explained by fundamental differences in the trial designs and, crucially, the patient populations.
This compound is a novel, lipophilic, oral camptothecin analogue that acts as a potent inhibitor of the topoisomerase I (Topo I) enzyme [3] [2] [4].
The following diagram illustrates the mechanism of action of this compound and other camptothecin analogs:
Preclinical studies provide a rationale for this compound's potential superior potency. Research in Esophageal Squamous Cell Carcinoma (ESCC) models demonstrated that:
| Resistance Mechanism | Effect on Gimatecan Efficacy | Comparative Data | Experimental Model |
|---|---|---|---|
| ABCG2 (BCRP) | Largely maintained; not a substrate or weak substrate [1] [2]. | Expression of wild-type ABCG2 caused 8-10 fold resistance to topotecan but did not confer resistance to this compound [1] [2]. | Cytotoxicity and drug accumulation assays in isogenic cell pairs (e.g., IGROV1 parent vs. T8 BCRP-overexpressing) [1] [2]. |
| ABCB1 (P-gp) | Unaffected; not a substrate [1] [2]. | Expression of P-gp did not alter this compound cytotoxicity [2]. | Cytotoxicity assays in transfected cell lines (e.g., MDCKII-MDR1, LLCPK-MDR1) [1] [2]. |
| ABCC2 (MRP2) | Unaffected; not a substrate [1]. | This compound was not transported by MRP2 [1]. | Transport studies in transfected MDCKII cells [1]. |
| ABCC4 (MRP4) | Significantly reduced [2]. | Expression of ABCC4 significantly reduced the anti-proliferative effects of this compound [2]. | Cytotoxicity assays in isogenic cell pairs [2]. |
| Topo I Mutations | Reduced; cells remain resistant [2]. | Cells with camptothecin resistance-conferring mutations in Topo I were also resistant to this compound [2]. | Cytotoxicity assays in cell lines with defined Topo I mutations [2]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
This method is used to determine if the expression of a specific transporter protein confers resistance to a drug [1] [2].
This assay directly measures the active transport of a drug across a cell monolayer, confirming substrate status [1].
The following diagram illustrates this compound's mechanism of action and its key advantage in bypassing ABCG2/BCRP-mediated efflux, a common resistance pathway for other camptothecins.
This compound's lipophilic nature and structural modifications enable it to bypass the ABCG2 efflux pump, allowing it to effectively reach its intracellular target, Topoisomerase I. By stabilizing the Topo I-DNA complex, it causes irreversible DNA damage during replication, leading to cell death [3] [4] [5]. In contrast, other camptothecins like topotecan are recognized and extruded by ABCG2, reducing their efficacy [1] [2].
The diagrams below summarize the core signaling pathways modulated by this compound, based on the findings from the search results.
Beyond the primary pathways above, recent research has identified an additional mechanism involving the disruption of autophagic lysosomal homeostasis, particularly in gastric cardia cancer cells [1]. This compound was found to simultaneously induce protective autophagy via TP53INP2/LC3-ATG7 interaction while also damaging lysosomal integrity, preventing the clearance of autophagy products and ultimately promoting cancer cell death [1]. This dual role highlights a complex mechanism that can be exploited therapeutically.
The table below compares this compound with two other camptothecin derivatives, irinotecan and topotecan, based on data from the provided studies.
| Feature | This compound | Irinotecan | Topotecan |
|---|---|---|---|
| Key Structural Traits | Lipophilic modification at C-7 position; highly stable lactone ring [2] [3]. | Hydrophilic bipiperidine side chain at C-9 [2]. | Basic amine side chain at C-9, forming water-soluble ammonium salts [2]. |
| Administration Route | Oral [4] [3] | Intravenous [4] | Intravenous (Oral formulation available) [2] |
| Primary Target | DNA Topoisomerase I (TopI) [4] [3] [1] | DNA Topoisomerase I (TopI) [4] [2] | DNA Topoisomerase I (TopI) [2] |
| Key Signaling Effects (vs. others) | Superior suppression of TopI protein expression & pAKT/pERK; stronger activation of p38/JNK2 & DNA damage markers [4] [3] [1]. | Moderate suppression of TopI activity and downstream signaling [4] [3]. | Information not covered in the provided research. |
| In Vitro Potency (IC₅₀) | Nanomolar range (e.g., 4.9 - 39.6 nM in ESCC) [3]. | Micromolar range (e.g., 8.1 - 37.7 µM in ESCC); >1000x less potent than this compound [3]. | Information not covered in the provided research. |
| In Vivo Efficacy (TGI in PDX models) | Superior tumor growth inhibition (TGI) vs. irinotecan in GC & ESCC models (e.g., TGI: 94% vs. 66%) [4] [3]. | Significant but lower TGI than this compound in direct comparison studies [4] [3]. | Information not covered in the provided research. |
| Overcoming Resistance | Potent activity against tumor models; stable lactone ring helps evade common resistance mechanisms [2] [3]. | Susceptible to resistance from cellular accumulation and reduced target toxicity [2]. | Information not covered in the provided research. |
The quantitative data supporting this compound's efficacy and the experimental methods used to generate it are critical for professional evaluation.
The table below consolidates key numerical findings from the cited studies.
| Assay Type | Key Findings on this compound (vs. Irinotecan) | Experimental Context |
|---|---|---|
| Cell Viability (IC₅₀) | 4.9 - 39.6 nM (vs. 8.1 - 37.7 µM for irinotecan) [3]. | ESCC cell lines (EC-109, KYSE450, etc.); 48h treatment [3]. |
| Apoptosis (Flow Cytometry) | Significant induction of apoptosis at 5-40 nM; activation of Caspase-3/9; ↑Bax/Bcl-2 ratio [1]. | Human primary gastric cardia cancer cells; 48h treatment [1]. |
| Tumor Growth Inhibition (TGI) | GC PDX: ~100% TGI (Irinotecan: ~70%) [4]. ESCC PDX: 90-101% TGI (Irinotecan: 52-74%) [3]. | In vivo studies in Patient-Derived Xenograft (PDX) models [4] [3]. |
| Western Blot (Pathway Modulation) | ↓TopI, pAKT, pERK; ↑p-p38, pJNK2 [4]. ↑p-ATM, p-ATR, γ-H2AX (DNA damage) [3] [1]. | In vitro (cell lines) and in vivo (xenograft tissues) analysis [4] [3] [1]. |
| TopI Activity (DNA Relaxation Assay) | Potent inhibition at 10-40 nM (Irinotecan required ~1000x higher concentration for similar effect) [3] [1]. | In vitro assay using cell lysates (Eca-109, KYSE-450) [3] [1]. |
To ensure the reproducibility of the cited data, here are the methodologies for the core experiments.
1. Cell Viability and IC₅₀ Determination [4] [3]
2. Apoptosis Assay via Flow Cytometry [4] [1]
3. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [4] [3]
Acute Toxic;Irritant;Health Hazard